molecular formula C21H20ClNO4 B11393757 N-(3-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(3-chlorobenzyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11393757
M. Wt: 385.8 g/mol
InChI Key: RBKDVGKQUXZTCQ-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate product with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(3-Chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide can be compared with other similar compounds, such as:

    Coumarin Derivatives: Similar in structure but may have different substituents on the chromen-2-one core.

    Indole Derivatives: Contain an indole moiety instead of the chromen-2-one core.

    Benzopyran Derivatives: Similar core structure but different functional groups attached.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C21H20ClNO4/c1-13-17-7-6-16(26-2)11-19(17)27-21(25)18(13)8-9-20(24)23-12-14-4-3-5-15(22)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,24)

InChI Key

RBKDVGKQUXZTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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